N-Nitrosomorpholine
Description
Overview of N-Nitrosomorpholine as an N-Nitroso Compound
This compound (NMOR), with the chemical formula C₄H₈N₂O₂, is a member of the N-nitroso compound class. ontosight.aiontosight.ai These compounds are characterized by a nitroso group (N=O) attached to a nitrogen atom. wikipedia.org NMOR is a derivative of morpholine (B109124), a heterocyclic organic compound. chemicea.comhmdb.ca It presents as a pale yellow, sand-like powder or yellow crystals at room temperature. wikipedia.orgnih.govchemicalbook.com
NMOR is formed through the reaction of morpholine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. ontosight.aiontosight.ai This process can occur during various industrial applications where morpholine is used, such as in the manufacturing of rubber products and as a corrosion inhibitor in boiler water. wikipedia.orgchemicea.comdnacih.com It has also been detected in tobacco products and certain foods. wikipedia.orgchemicalbook.comnih.gov
The chemical structure of NMOR consists of a morpholine ring with a nitroso group bonded to the nitrogen atom. ontosight.ai This structure confers relative stability to the compound, but it is also photosensitive. ontosight.aimedchemexpress.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈N₂O₂ |
| Molar Mass | 116.120 g·mol⁻¹ wikipedia.org |
| Appearance | Pale yellow powder or crystals wikipedia.orgnih.govchemicalbook.com |
| Melting Point | 29 °C (84 °F) wikipedia.org |
| Boiling Point | 224-224.5 °C at 747 mmHg nih.gov |
| Water Solubility | ≥ 100 mg/mL wikipedia.org |
| Log K_ow_ | -0.44 nih.gov |
This table is interactive. Click on the headers to sort the data.
Historical Context of this compound Research
Research into N-nitroso compounds, including NMOR, gained significant traction following the discovery of the carcinogenic properties of N-nitrosodimethylamine (NDMA) in 1956 by Peter Magee and John Barnes. cabidigitallibrary.orgnih.gov This finding spurred investigations into the biological effects of a wide array of structurally diverse N-nitrosamines. nih.gov
Early studies on NMOR focused on its carcinogenic potential in various animal models. These investigations were part of a broader effort to understand the structure-activity relationships within the N-nitroso compound family. nih.govnih.gov Research from the 1970s and 1980s consistently demonstrated the ability of NMOR to induce tumors in laboratory animals, establishing it as a potent carcinogen. nih.govnih.gov For instance, a 1983 study explored the carcinogenic effect of NMOR administered in the drinking water of Syrian golden hamsters, observing the development of neoplasms in the larynx, trachea, and liver. nih.gov A subsequent dose-response study in 1988 with F-344 rats further solidified these findings, showing a significant increase in liver tumors even at very low doses. nih.gov The International Agency for Research on Cancer (IARC) first evaluated the carcinogenic risk of NMOR in 1978. epa.gov
Significance of this compound in Carcinogenesis Research
This compound is a widely utilized tool in cancer research, primarily for its ability to reliably induce tumors in animal models, particularly liver cancer. ontosight.aiwikipedia.orgontosight.ai It is considered a gold standard, along with N-diethylnitrosamine, for creating animal models of hepatocellular carcinoma with a high rate of lung metastasis. wikipedia.org This reliability allows scientists to study the mechanisms of cancer initiation, progression, and metastasis in a controlled setting. ontosight.ai
The carcinogenic mechanism of NMOR involves its metabolic activation, likely by cytochrome P450 enzymes, to form reactive intermediates. wikipedia.org These intermediates can then alkylate DNA, leading to the formation of DNA adducts. ontosight.aiwikipedia.org If these DNA adducts are not repaired, they can cause mutations in critical genes that regulate cell growth and division, ultimately initiating the transformation of normal cells into cancerous ones. ontosight.ai
Due to its potent carcinogenic properties, NMOR has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. ontosight.ai It is also listed as reasonably anticipated to be a human carcinogen by the National Toxicology Program. chemicalbook.com The study of NMOR continues to be crucial for understanding the fundamental processes of chemical carcinogenesis and for developing strategies for cancer prevention and treatment. ontosight.aiontosight.ai
Table 2: Research Findings on this compound Carcinogenicity in Animal Models
| Animal Model | Route of Administration | Primary Tumor Sites | Key Findings |
|---|---|---|---|
| Rats (F-344) | Drinking water | Liver (hepatocellular neoplasms, hemangiosarcomas), Tongue, Esophagus | Dose-dependent increase in tumor incidence; even low doses showed carcinogenic effects. nih.gov |
| Syrian Golden Hamsters | Drinking water | Larynx, Trachea, Liver (hepatocellular adenomas and carcinomas, cholangiocellular and endothelial tumors) | Dose-dependent tumor frequency. nih.gov |
| Syrian Golden Hamsters | Gavage | Nasal cavity, Trachea | Induced tumors primarily in the nasal cavity. nih.gov |
| Various Animal Models | Oral, Intraperitoneal | Liver (hepatocellular carcinomas, cholangiocarcinomas) | Potent inducer of liver tumors through DNA alkylation. ontosight.ai |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrosomorpholine | |
|---|---|---|
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InChI |
InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2 | |
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InChI Key |
ZKXDGKXYMTYWTB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1COCCN1N=O | |
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Molecular Formula |
C4H8N2O2 | |
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DSSTOX Substance ID |
DTXSID4021056 | |
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Molecular Weight |
116.12 g/mol | |
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Physical Description |
N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F. | |
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Boiling Point |
435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions | |
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Vapor Pressure |
25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg | |
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| Record name | N-Nitrosomorpholine | |
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Color/Form |
Yellow crystals | |
CAS No. |
59-89-2, 67587-56-8 | |
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| Record name | Nitrosomorpholine | |
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Melting Point |
84 °F (NTP, 1992), 29 °C, 84 °F | |
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Ii. Formation and Occurrence of N Nitrosomorpholine
Chemical Formation Pathways
The primary mechanism for the creation of NMOR is the nitrosation of morpholine (B109124). researchgate.net This reaction involves the substitution of the hydrogen atom on the nitrogen of the morpholine molecule with a nitroso group (-N=O). nih.gov
The conversion of morpholine to NMOR can occur in aqueous solutions or through reactions with gaseous nitrogen oxides under normal environmental conditions. researchgate.net Morpholine is a secondary amine, and its unprotonated form possesses a free electron pair on the nitrogen atom, which can undergo nucleophilic attack by a nitrosating agent. europa.euunl.edu
The nitrosation of morpholine is facilitated by various nitrosating agents derived from nitrite (B80452) and nitrogen oxides. researchgate.netdnacih.com In acidic conditions, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). unl.edu Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, which is a potent nitrosating agent. europa.eunih.gov The reaction rate is often second order with respect to nitrous acid. europa.eu
Gaseous nitrogen oxides, such as nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄), which are common atmospheric pollutants from fossil fuel combustion, can also nitrosate morpholine. researchgate.netoup.comnj.gov Studies have demonstrated that exposing mice to nitrogen dioxide after administering morpholine results in the in vivo formation of NMOR. oup.comnih.gov Peroxynitrite has also been shown to react with morpholine to form both N-nitromorpholine and NMOR. researchgate.netresearchgate.net
The rate of morpholine nitrosation is significantly influenced by pH. europa.euunl.edu The reaction is generally favored under acidic conditions, similar to those found in the human stomach, because an acidic environment promotes the formation of the active nitrosating agent, nitrous acid (pKa ~3.4). europa.euunl.edu One study found that the optimal pH for the inhibitory effect of phenolic acids on NMOR formation was between 2 and 3. nih.gov In contrast, the nitrosation of morpholine by peroxynitrite was observed to be more efficient at an alkaline pH than at a neutral pH. researchgate.net
The degradation rate of NMOR via UV photolysis has been shown to decrease as the pH increases from 2 to 10. researchgate.net
Several other environmental factors can influence the reaction:
Catalysts: Anions such as thiocyanate (B1210189) (SCN⁻) and iodide (I⁻) can accelerate the rate of nitrosation. inchem.orgacs.org Thiocyanate is particularly relevant in vivo due to its presence in human saliva, especially in smokers. inchem.org
Inhibitors: Various compounds can inhibit NMOR formation by reacting with the nitrosating agents. inchem.org These include ascorbic acid (Vitamin C), d,l-alpha-tocopherol (Vitamin E), sulfur dioxide, and numerous phenolic compounds found in vegetables, fruits, and teas. nih.govnih.govinchem.org The inhibitory potency of different phenolic acids varies depending on their chemical structure. nih.gov
Table 1: Inhibitory Effect of Various Phenolic Acids on NMOR Formation In Vitro Data sourced from a study under simulated gastric juice conditions. nih.gov
| Phenolic Acid | Blocking Rate (%) |
| Caffeic acid | 92.5% |
| Tannic acid | 90.0% |
| Gallic acid | 86.8% |
| Sinapinic acid | 86.2% |
| Ferulic acid | 81.1% |
| Chlorogenic acid | 69.4% |
| Gentisic acid | 69.2% |
| Syringic acid | 62.1% |
| Protocatechuic acid | 56.0% |
| p-Coumaric acid | 52.5% |
| Vanillic acid | 35.4% |
| p-Hydroxybenzoic acid | Least blocking effect |
| m-Coumaric acid | Least blocking or slight catalyzing effect |
NMOR can be formed endogenously within the human body, a process that accounts for a significant portion of total human exposure to nitrosatable compounds. unl.eduinchem.org This occurs when precursors—morpholine and a nitrosating agent like nitrite—are present simultaneously, particularly in the acidic environment of the stomach. wikipedia.orgnih.govinchem.org Dietary sources of morpholine can include foods coated with waxes containing morpholine oleate (B1233923), while nitrite can be ingested from cured meats or formed in saliva from dietary nitrate. wikipedia.orgunl.eduinchem.org
Studies have demonstrated this endogenous formation:
In rats, the administration of morpholine along with sodium nitrite led to the formation of NMOR. nih.govresearcher.life
In mice, exposure to nitrogen dioxide gas after treatment with morpholine resulted in NMOR formation, which was detected in the skin, stomach, and other tissues. oup.comnih.gov
In vitro experiments using human gastric juice have shown that NMOR can be formed from morpholine and nitrite precursors, even under hypo- and anacidic (low acid) conditions. nih.gov
Certain bacteria isolated from human gastric juice and urine have been shown to catalyze the formation of NMOR from morpholine and nitrite at a neutral pH. nih.gov
The formation of NMOR is a known issue in several industrial settings where morpholine or its derivatives are used. wikipedia.org
Rubber Industry: The vulcanization process in rubber manufacturing often uses accelerators like 2-(Morpholinothio)benzothiazole. wikipedia.org This precursor can be nitrosated by ambient nitrogen oxides during the manufacturing process, leading to the formation of NMOR and potential exposure for workers. wikipedia.org
Metalworking and Hydraulic Fluids: Morpholine is used as a corrosion inhibitor in some hydraulic fluids. dnacih.com NMOR has been detected in these fluids. dnacih.com
Food Processing: Morpholine oleate is used as an emulsifier in waxes applied to fruits and vegetables to act as a protective coating. researchgate.net The morpholine in these waxes can react with nitrosating agents to form trace levels of NMOR. wikipedia.orgresearchgate.net
CO₂ Capture Technology: Amine-based technologies for capturing carbon dioxide are recognized as a potential source of N-nitrosamines, including NMOR, as a byproduct. researchgate.netacs.org
Nitrosation of Morpholine
Environmental Presence and Sources
NMOR has been detected as an environmental contaminant in water sources, often linked to industrial and municipal discharges. researchgate.netca.govbrgm.fracs.org
Wastewater and Sewage Treatment Plants (STPs): STPs are considered primary sources of NMOR in waterways. researchgate.net In one study of the Yodo River basin in Japan, the highest concentrations of NMOR (26.4-171 ng/L) were found in the discharge from an STP. researchgate.net The study suggested that NMOR could be formed from morpholine in raw sewage even before it enters the treatment plant. researchgate.net A survey of industrial wastewater treatment plants in Switzerland also detected NMOR, among other nitrosamines. researcher.life
River and Groundwater: The discharge from STPs contributes to the presence of NMOR in rivers. researchgate.netacs.org From there, it can leach into groundwater. acs.org In a study of the Jialu River basin in China, NMOR was detected in shallow groundwater, river water, and wastewater, with industrial sources estimated to be a significant contributor. acs.org In 2012, NMOR was discovered in the groundwater supplying drinking water in Seine-Maritime, France, with the contamination traced to an industrial source. brgm.fr
Table 2: Reported Concentrations of N-Nitrosomorpholine in Various Water Sources
| Water Source Type | Location | Reported Concentration (ng/L) | Reference(s) |
| Sewage Treatment Plant Effluent | Yodo River Basin, Japan | 26.4 - 171 | researchgate.net |
| Shallow Groundwater | Jialu River Basin, China | Not Detected - 101.1 (total nitrosamines) | acs.org |
| River Water | Jialu River Basin, China | Concentrations observed | acs.org |
| Groundwater for Drinking Water | Seine-Maritime, France | Detected (extent greater than expected) | brgm.fr |
Detection in Air
This compound has been detected as an airborne contaminant in various settings. Air sampling in and around industrial areas, particularly those with chemical and rubber industries, has shown the presence of NMOR. For instance, in 19 factories related to the rubber and tire industry, air concentrations of NMOR were regularly found, with personal monitoring showing levels varying between 0.1 and 380 micrograms per cubic meter (µg/m³). nih.gov The mean concentration in these settings was typically in the range of 1-10 µg/m³. nih.gov
A monitoring program in a heavily polluted industrial area in Linz, Austria, between 1983 and 1984, detected NMOR in about 6% of the 363 air samples collected. nih.gov The concentrations were low, ranging from 0.01 to 0.04 µg/m³. nih.gov NMOR has also been found inside some cars, with levels ranging from trace amounts to 2.5 µg/m³. epa.gov
Various analytical methods are employed for the detection of NMOR in the air. One such method involves drawing air through sampling tubes containing adsorbents, followed by analysis using gas chromatography with a chemiluminescence detector. dnacih.com This method has a reported detection limit of 0.4 µg/m³ and a reliable quantitation limit of 0.6 µg/m³. dnacih.comnih.gov Other historical methods have utilized impingers with a trapping solution or Tenax GC cartridges for sample collection, with analysis performed by gas chromatography combined with various detectors like mass spectrometry or a Thermal Energy Analyzer (TEA). dnacih.comosha.gov
Table 1: Detection of this compound in Air
| Location/Setting | Concentration Range (µg/m³) | Notes |
|---|---|---|
| Rubber and Tire Factories | 0.1 - 380 | Personal monitoring results. nih.gov |
| Industrial Area (Linz, Austria) | 0.01 - 0.04 | Detected in ~6% of samples. nih.gov |
| Inside Cars | Trace - 2.5 | epa.gov |
Presence in Water Systems
This compound has been identified as a contaminant in various water systems, including groundwater, surface water, and potable reuse systems. ca.govbrgm.fr
Groundwater and Surface Water Contamination
Studies have detected NMOR in both groundwater and surface water, often in areas impacted by industrial and agricultural activities. In the Jianghan Plain in China, an agricultural region, NMOR was one of five N-nitrosamines detected in groundwater, with N-Nitrosodimethylamine (NDMA) being the most prevalent. rsc.org Similar concentrations were also found in the local river water. rsc.org Another study in the Jialu River basin in China investigated eight nitrosamines and found that the total concentrations in groundwater ranged from non-detectable to 101.1 nanograms per liter (ng/L). acs.org High concentrations of NMOR and other nitrosamines were observed in river water and groundwater in industrial and residential areas. scies.org
In 2012, NMOR was discovered in the groundwater supplying drinking water to two towns in Seine-Maritime, France, prompting a monitoring plan that revealed widespread pollution. brgm.fr The contamination of water sources with NMOR is often linked to industrial sources rather than being a byproduct of disinfection processes. ca.gov The infiltration of contaminated river water is also a significant contributor to groundwater pollution with N-nitrosamines. scies.org
Occurrence in Potable Reuse Systems
Potable water reuse, the process of treating wastewater to drinking water quality, is an area where the presence of N-nitrosamines like NMOR is a significant concern. researchgate.netnih.gov A study of twelve U.S. wastewater effluents found detectable levels of NMOR in eleven of them, with an average concentration of 20 ± 18 ng/L. researchgate.netnih.gov In contrast, only two of thirteen surface water and stormwater samples contained NMOR. researchgate.netnih.gov This suggests that wastewater is a more significant source of NMOR.
The California State Water Resources Control Board has noted the detection of NMOR in environmental and potable reuse water. ca.gov For the augmentation of drinking water sources, the Australian Guidelines for Water Recycling have set a guideline value for NMOR at 1 ng/L. mdpi.com
Research into the treatability of NMOR in potable reuse systems has shown that conventional oxidation and biofiltration methods are not very effective at its removal. researchgate.netnih.gov However, treatments like reverse osmosis (RO) and UV irradiation have proven to be more successful. researchgate.netnih.gov A full-scale RO potable reuse system demonstrated effective removal of NMOR over a year of monitoring. researchgate.netnih.gov
Table 2: Occurrence of this compound in Water Systems
| Water System | Concentration | Location | Notes |
|---|---|---|---|
| Groundwater | Detected | Jianghan Plain, China | Also found in river water. rsc.org |
| Groundwater | Total Nitrosamines: ND - 101.1 ng/L | Jialu River Basin, China | NMOR was one of eight nitrosamines studied. acs.org |
| Groundwater | Detected | Seine-Maritime, France | Led to extensive monitoring. brgm.fr |
| Wastewater Effluents | Average: 20 ± 18 ng/L | United States | Detected in 11 out of 12 samples. researchgate.netnih.gov |
| Surface Water/Stormwater | Detected in 2 of 13 samples | United States | Lower frequency than in wastewater. researchgate.netnih.gov |
| Potable Reuse Systems | Guideline: 1 ng/L | Australia | mdpi.com |
Presence in Consumer Products
This compound can be found as a contaminant in a variety of consumer products, particularly those that use morpholine or its derivatives in their manufacturing process. sfsafetyconsulting.com.br This includes rubber products, cosmetics, and personal care items. afirm-group.comanalytice.combiomol.com
The formation of N-nitrosamines in cosmetics can occur if precursor ingredients, such as certain amines, are present along with a nitrosating agent under suitable reaction conditions. sfsafetyconsulting.com.br While many secondary amines can be readily nitrosated, the nitrosation of most tertiary amines is generally a slow process and of less concern for cosmetics. sfsafetyconsulting.com.breuropa.eu NMOR is one of the nitrosamines that has been identified in cosmetic products. edqm.eu The European Union has regulations in place that prohibit the presence of nitrosamines in cosmetics and restrict the use of their precursors. edqm.eu
Rubber products can also be a source of NMOR. afirm-group.comeuropa.eu The use of certain accelerators in the vulcanization process of rubber can lead to the formation of N-nitrosamines. europa.eu NMOR has been detected in rubber-stoppered blood collection tubes. epa.gov
Occurrence in Foodstuffs and Tobacco Products
This compound has been detected in various foodstuffs and tobacco products. wikipedia.orgfood.gov.ukeurofins.com Its presence in food is often the result of the reaction between nitrites, used as preservatives, and secondary amines naturally present in the food. nih.govnih.gov This reaction can be accelerated by high temperatures, such as during cooking. nih.gov
Foods that have been found to contain N-nitrosamines include cured meats, fish products, beer, and processed vegetables. eurofins.comeurofins.de A study of various foods in the UK found that while many samples showed a risk of N-nitrosamine contamination, the levels of volatile nitrosamines were generally minimal. food.gov.uk Another study analyzing seven different N-nitrosamines in a wide range of food samples found that N-nitrosodiethylamine was most frequently detected in agricultural foods, while N-nitrosodimethylamine was more common in livestock and fishery products. nih.gov
Tobacco products, including smokeless tobacco like snuff, are another significant source of NMOR. wikipedia.orgnih.gov An analysis of ten popular snuff brands from the USA and Sweden revealed that seven of them contained NMOR at concentrations between 20 and 70 parts per billion (ppb). nih.gov In some cases, the waxed cardboard containers of the snuff were found to contain morpholine, which could diffuse into the tobacco and form NMOR through N-nitrosation. nih.govoup.com The U.S. Food and Drug Administration (FDA) includes this compound on its list of harmful and potentially harmful constituents in tobacco products and tobacco smoke. fda.gov
Iii. Toxicological Studies of N Nitrosomorpholine
Carcinogenicity Assessments
N-Nitrosomorpholine (NMOR) is recognized as a potent carcinogen based on extensive evidence from experimental animal studies. inchem.orgguidechem.com The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans". epa.govepa.govosha.gov This classification is supported by sufficient evidence of carcinogenicity in multiple animal species. inchem.orgguidechem.com While no epidemiological studies or case reports in humans were available for evaluation, the consistent induction of tumors in laboratory animals suggests that for practical purposes, NMOR should be regarded as if it were carcinogenic to humans. inchem.org
The carcinogenic effects of this compound have been demonstrated in a wide range of animal species, including mice, rats, Syrian golden hamsters, Chinese hamsters, European hamsters, and various species of fish. inchem.org Tumorigenesis has been observed following various routes of administration, including oral, inhalation, subcutaneous, and intravenous injection. inchem.orgnih.gov
Experimental studies have established that this compound induces both benign and malignant tumors in multiple organs. inchem.org The primary target organs for NMOR's carcinogenic activity include the liver, lungs, kidneys, nasal cavity, and upper respiratory and digestive tracts. inchem.orgepa.govepa.gov The specific sites and types of tumors induced can vary depending on the animal species and the route of exposure. inchem.orgnih.gov
The liver is a principal target organ for the carcinogenic action of this compound. epa.govnih.gov Oral administration of NMOR has been shown to produce both benign and malignant liver tumors in mice, rats, and hamsters. inchem.org In rats, exposure to NMOR through various routes, including oral, inhalation, and intravenous injection, consistently leads to the development of liver tumors. inchem.orgnih.gov These include carcinomas and neoplastic nodules. nih.gov Similarly, hamsters exposed to NMOR via inhalation developed liver carcinomas. nih.gov Studies in various fish species have also reported the induction of liver tumors following administration of NMOR in their tank water. inchem.org
| Species | Tumor Type | Route of Administration | Source |
|---|---|---|---|
| Rats | Carcinomas, Neoplastic Nodules | Oral, Inhalation, Intravenous | inchem.orgnih.gov |
| Mice | Benign and Malignant Tumors | Oral | inchem.org |
| Hamsters | Carcinomas | Oral, Inhalation | inchem.orgnih.gov |
| Fish | Liver Tumors | Administration in tank water | inchem.org |
The lungs and kidneys are also significant targets for this compound-induced carcinogenesis. epa.govepa.gov Studies involving oral administration of NMOR have reported the induction of lung tumors in mice and both lung and kidney tumors in rats. inchem.orgepa.govepa.gov
| Species | Organ | Tumor Type | Route of Administration | Source |
|---|---|---|---|---|
| Rats | Lung | Tumors | Oral | inchem.orgepa.govepa.gov |
| Rats | Kidney | Tumors | Oral | inchem.orgepa.govepa.gov |
| Mice | Lung | Benign and Malignant Tumors | Oral | inchem.org |
This compound has been shown to induce tumors in the nasal passages and the upper respiratory and digestive tracts. inchem.orgnih.gov Inhalation studies in rats resulted in the development of neuroblastomas and mucoepidermoidal carcinomas in the nose. nih.gov In hamsters, inhalation exposure led to neurogenic sarcomas in the nasal region and papillomas of the trachea. nih.gov Furthermore, subcutaneous injection in hamsters produced tumors of the upper digestive and respiratory tracts. inchem.org
| Species | Organ/Region | Tumor Type | Route of Administration | Source |
|---|---|---|---|---|
| Rats | Nose | Neuroblastoma, Mucoepidermoidal Carcinoma | Inhalation | nih.gov |
| Hamsters | Nasal Region | Neurogenic Sarcomas | Inhalation | nih.gov |
| Hamsters | Trachea | Papillomas | Inhalation | nih.gov |
| Hamsters | Upper Digestive Tract | Tumors | Subcutaneous Injection | inchem.org |
| Hamsters | Upper Respiratory Tract | Tumors | Subcutaneous Injection | inchem.org |
The induction of tumors in blood vessels has been specifically noted in studies with rats. inchem.org Following oral administration of this compound, rats developed tumors of the blood vessels. inchem.org
| Species | Organ/Region | Tumor Type | Route of Administration | Source |
|---|---|---|---|---|
| Rats | Blood Vessels | Tumors | Oral | inchem.org |
Animal Carcinogenicity Studies
Dose-Response Relationships in Carcinogenesis
Studies in animal models have demonstrated a clear dose-response relationship for the carcinogenicity of this compound (NMOR). The incidence of tumors increases with higher doses of the compound.
A study in female F-344 rats, where NMOR was administered in drinking water, showed a significant dose-related trend in the incidence of hepatocellular neoplasms. nih.gov In this research, total doses ranging from 0.7 mg to 250 mg per rat were administered over periods of 25 to 100 weeks. nih.gov A statistically significant increase in benign or malignant liver tumors was observed in almost all treated groups. nih.gov Probit analysis of the data indicated that a total dose of 25 mg of nitrosomorpholine was estimated to cause liver neoplasms in 50% of the rat population. nih.gov Higher doses were also associated with the development of hemangiosarcomas of the liver and, to a lesser extent, neoplasms of the tongue and esophagus. nih.gov The study suggested that even the lowest total dose of 0.7 mg (approximately 3 mg/kg body weight) was not a no-effect dose over the two-year lifespan of the rats. nih.gov
| Animal Model | Administration Route | Dose/Concentration | Observed Tumors | Source |
|---|---|---|---|---|
| Female F-344 Rats | Drinking Water | Total doses from 0.7 mg to 250 mg/rat | Hepatocellular neoplasms (benign and malignant), hemangiosarcomas (liver), neoplasms of tongue and esophagus | nih.gov |
| Syrian Golden Hamsters | Drinking Water | 0.001%, 0.005%, 0.010% concentrations | Neoplasms in larynx and trachea; hepatocellular adenomas and carcinomas; cholangiocellular and endothelial liver tumors | nih.gov |
Single-Dose Carcinogenicity
This compound has been shown to be carcinogenic even after a single administration in animal models. inchem.org This indicates that even short-term, high-level exposure can be sufficient to initiate the carcinogenic process. inchem.org
Human Carcinogenicity Classification
The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B as "possibly carcinogenic to humans". epa.govepa.govresearchgate.net This classification is applied when there is limited evidence of carcinogenicity in humans and less than sufficient evidence of carcinogenicity in experimental animals. bionity.com The IARC's evaluation is based on the sufficient evidence of a carcinogenic effect of NMOR in multiple experimental animal species. inchem.org Although direct human data is lacking, the strong evidence from animal studies warrants this classification, suggesting that for practical purposes, NMOR should be regarded as if it were carcinogenic to humans. inchem.org
There is a notable lack of direct evidence regarding the carcinogenic effects of this compound in humans. epa.govepa.gov No case reports or epidemiological studies were available to the IARC Working Group to evaluate the compound's carcinogenicity in human populations. inchem.org This absence of human data means that the risk assessment for humans relies heavily on the extrapolation of findings from animal and in vitro studies. inchem.orgepa.gov
Genotoxicity and Mutagenicity Assessments
This compound is a known genotoxic agent that can induce DNA damage through various mechanisms. nih.govnih.gov Its genotoxicity is linked to its metabolic activation, though it may also exert direct effects. nih.gov The mechanism of NMOR-induced carcinogenesis is not completely understood, but it is known to cause DNA lesions and chromosomal aberrations. nih.govnih.gov
Upon metabolic activation, likely by a P450 enzyme, NMOR is hydroxylated. wikipedia.org This unstable intermediate then decomposes, forming a diazonium-containing aldehyde, which is a reactive electrophile capable of crosslinking DNA. wikipedia.org The formation of covalent addition products, or DNA adducts, is considered a central event in the initiation of carcinogenesis by N-nitrosamines. mdpi.com
Studies have shown that NMOR induces DNA strand breaks in various cell lines, including human colon carcinoma Caco-2 cells and hamster lung V79 cells. nih.govresearchgate.net The compound can also induce the formation of reactive oxygen/nitrogen species (ROS/RNS), which contribute to its DNA-damaging effects. nih.gov This suggests that NMOR can cause DNA damage both indirectly through metabolic activation and directly via the generation of oxidative stress. nih.gov
| Endpoint | Test System | Finding | Mechanism | Source |
|---|---|---|---|---|
| DNA Damage | Mammalian Cells (Caco-2, V79) | Induces DNA strand breaks and lesions | Formation of reactive oxygen/nitrogen species (ROS/RNS) | nih.govnih.govresearchgate.net |
| Mutagenicity | V79 Cells | Weakly mutagenic | Requires metabolic activation (S9 fraction) | nih.gov |
| DNA Adduct Formation | Rat Model (inferred) | DNA crosslinking | Metabolic activation to a diazonium-containing aldehyde | wikipedia.org |
| Chromosomal Aberrations | HepG2 and V79 Cells | Induces chromosomal aberrations | Genotoxic action of NMOR | nih.gov |
Mutational Spectra Analysis (e.g., GC and AT Transversions)
Analysis of the specific types of mutations induced by a chemical can provide insight into its mechanism of action and the nature of the DNA adducts it forms. In studies using Big Blue mice, administration of NMOR led to distinct mutational spectra in the liver. The primary mutation types observed were T>G transversions, followed by T>A transversions and T>C transitions. nih.gov This pattern differs from that of some other alkylating agents, such as N-nitrosodimethylamine (NDMA), which predominantly induces GC→AT transitions. nih.gov The mutational spectrum for NMOR in the mouse liver showed notable increases across T>A, T>C, and T>G mutations when analyzed within a trinucleotide context. nih.gov In contrast, the kidney of NMOR-treated mice showed that C>T transitions remained the predominant mutation type, similar to the vehicle control group. nih.gov
Table 2: Predominant Mutation Types Induced by this compound in Mouse Liver
| Mutation Type | Classification | Observed Rank |
|---|---|---|
| T > G | Transversion | 1st |
| T > A | Transversion | 2nd |
| T > C | Transition | 3rd |
Data sourced from studies on Big Blue mice. nih.gov
Unscheduled DNA Synthesis
Unscheduled DNA synthesis (UDS) is a key indicator of excision repair, a cellular mechanism that removes damaged segments of DNA and replaces them with new, correct nucleotides. The induction of UDS is a well-established genotoxic endpoint for many carcinogens. This compound has been shown to be a potent inducer of UDS in vivo. nih.gov Studies in rats demonstrated that NMOR gives a positive UDS response in the liver. nih.govcapes.gov.br In one study, UDS in rat hepatocytes was at least doubled following NMOR exposure, with approximately 3% of these cells exhibiting a fourfold increase in UDS. nih.gov This strongly increased UDS in hepatocytes suggests the presence of significant DNA damage that requires active repair. nih.gov Interestingly, the effect was organ-specific; while UDS was strongly induced in the liver, it was decreased in the epithelial cells of the bladder, urethra, ductus deferens, seminal vesicle, and prostate in NMOR-exposed rats. nih.gov
Reactive Oxygen/Nitrogen Species (ROS/RNS) Generation
The toxicological profile of this compound (NMOR) is significantly linked to its ability to induce the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov These highly reactive molecules can cause widespread cellular damage, contributing to the compound's carcinogenic and mutagenic properties. wikipedia.orgchemicalbook.com The generation of ROS and RNS is a consequence of the metabolic activation of NMOR and its interaction with various biological components. wikipedia.orgresearchgate.net
The metabolism of NMOR can directly lead to the production of reactive oxygen species, which in turn can damage DNA. wikipedia.org The metabolic activation process can result in the formation of reactive intermediates that promote oxidative and nitrative stress. researchgate.net This state of stress arises when the production of ROS and RNS overwhelms the cell's antioxidant defense mechanisms, leading to damage of crucial biomolecules such as proteins, lipids, and DNA. nih.govyoutube.com
Reactive nitrogen species, including peroxynitrite (ONOO-), nitrogen oxides (N2O3 and N2O4), and nitryl chloride (NO2Cl), have been implicated in inflammation and cancer. acs.orgnih.gov Studies involving the reaction of secondary amines with peroxynitrite have shown the formation of both N-nitrosamines and N-nitramines. acs.orgnih.gov A proposed mechanism involves the one-electron oxidation of the secondary amine by peroxynitrite to form an amino radical. This radical then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO2) to yield the corresponding nitroso and nitro compounds. acs.orgnih.gov
The interaction between morpholine (B109124), the precursor to NMOR, and various reactive nitrogen species has been investigated to understand the formation pathways. For instance, the reaction of morpholine with peroxynitrite yields both this compound and nitromorpholine, with the product ratio being pH-dependent. acs.orgnih.gov
Table 1: Effect of pH on the Reaction of Morpholine with Peroxynitrite
| pH Condition | Predominant Product | Yield Ratio (Nitrosomorpholine:Nitromorpholine) |
|---|---|---|
| Alkaline | This compound | 3:1 |
| <7.5 | Nitromorpholine | 1:2 |
Data derived from studies on the reaction of secondary amines with peroxynitrite. acs.orgnih.gov
Furthermore, the presence of other molecules can influence these reactions. Bicarbonate, for example, has been shown to inhibit the nitrosation of morpholine by peroxynitrite. acs.orgnih.gov The interaction with superoxide (B77818) anion (O2•-) also plays a role; while nitric oxide (•NO) alone increases the formation of this compound in a dose-dependent manner, the simultaneous production of superoxide anion inhibits its formation. acs.orgnih.gov
Table 2: Influence of Co-reactants on this compound Formation
| Co-reactant with Morpholine | Effect on NMOR Formation |
|---|---|
| Peroxynitrite | Formation of NMOR and Nitromorpholine |
| Nitric Oxide (•NO) | Dose-dependent increase in formation |
| Nitric Oxide (•NO) + Superoxide Anion (O2•-) | Inhibition of formation |
| Bicarbonate | Inhibition of nitrosation by peroxynitrite |
This table summarizes findings from research on the reactions of secondary amines with reactive nitrogen species. acs.orgnih.gov
The generation of these reactive species is a critical aspect of the mechanism behind NMOR-induced toxicity. The resulting oxidative and nitrative stress can lead to a cascade of cellular events, including DNA damage, lipid peroxidation, and protein modification, which are central to its carcinogenic activity. nih.govnih.gov
Iv. Metabolism and Biotransformation of N Nitrosomorpholine
Metabolic Activation Pathways
The metabolic activation of NMOR is essential for its carcinogenic effects and primarily involves oxidative processes. hesiglobal.orgfood.gov.ukmdpi.com These pathways convert the relatively inert parent compound into highly reactive electrophilic intermediates capable of interacting with cellular macromolecules. hesiglobal.orgmdpi.com
The initial and rate-limiting step in the metabolic activation of many nitrosamines, including NMOR, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. food.gov.ukmdpi.comacs.orgresearchgate.net Several CYP isozymes have been implicated in the metabolism of nitrosamines, with CYP2E1 and CYP2A6 being particularly important for the activation of various nitrosamines. researchgate.netaacrjournals.orgnih.govacs.org In vitro studies using rat liver microsomes have demonstrated that CYP enzymes are responsible for the oxidation of NMOR. nih.govnih.gov
The most widely accepted mechanism for the metabolic activation of carcinogenic nitrosamines is α-hydroxylation. acs.orgacs.org This process involves the enzymatic introduction of a hydroxyl group onto a carbon atom adjacent (in the α-position) to the nitroso group. acs.orgacs.org For NMOR, this can occur at either the C-3 or C-5 position of the morpholine (B109124) ring. nih.gov This enzymatic hydroxylation is a key activation step, as evidenced by studies showing that deuteration at the α-positions of NMOR reduces its carcinogenicity. nih.govacs.org
The α-hydroxylation of NMOR by rat liver microsomes leads to the formation of an unstable intermediate, α-hydroxy-N-nitrosomorpholine. nih.govnih.gov This intermediate spontaneously rearranges and breaks down to yield reactive products. acs.org The significance of this pathway is underscored by the fact that it is a major route for the metabolism of NMOR. acs.org In vivo studies in F344 rats have shown that a significant portion of an administered dose of NMOR is metabolized via α-hydroxylation, leading to the urinary excretion of metabolites derived from this pathway. nih.govebi.ac.uk
The breakdown of α-hydroxy-N-nitrosomorpholine generates highly reactive electrophilic intermediates. acs.orgacs.org This decomposition is thought to proceed through the formation of a diazohydroxide, which then loses water to form a diazonium ion. hesiglobal.org Specifically, the α-hydroxylation of NMOR at the C-3 position results in the formation of (2-hydroxyethoxy)acetaldehyde. nih.govnih.gov Further decomposition of the α-hydroxylated intermediate is proposed to generate a reactive species, potentially the 2-(2-oxoethoxy)ethane-1-diazonium ion. acs.org
These reactive intermediates are considered the ultimate carcinogenic species derived from NMOR. acs.org They are capable of alkylating nucleophilic sites on cellular macromolecules, including DNA, which is a critical event in the initiation of carcinogenesis. hesiglobal.orgmdpi.com The formation of these reactive species highlights the central role of α-hydroxylation in the bioactivation of NMOR. nih.govacs.org The study of model compounds, such as α-acetoxy-N-nitrosomorpholine, has provided further insight into the chemistry of these reactive intermediates and their products. researchgate.netacs.org
In addition to α-hydroxylation, NMOR can undergo hydroxylation at the β-position (C-2 or C-6). This metabolic reaction leads to the formation of N-nitroso-2-hydroxymorpholine (NHMOR). oup.comoup.comresearchgate.net NHMOR has been identified as a metabolite of NMOR in vitro and is also a metabolite of N-nitrosodiethanolamine (NDELA). aacrjournals.orgoup.comoup.com The formation of NHMOR is significant because this metabolite is itself mutagenic. oup.comoup.comnih.gov
NHMOR can be further metabolized. Studies have shown that NHMOR can undergo α-hydroxylation at either the C-3 or C-5 positions, leading to the formation of glyoxal (B1671930) or glycolaldehyde, respectively. acs.org This indicates that β-hydroxylation is not solely a detoxification pathway but can lead to the formation of a metabolite that is subject to further activation. acs.org
Metabolism of NMOR via β-hydroxylation is a significant pathway. nih.govebi.ac.ukacs.org This process has been established in studies with various cyclic nitrosamines. acs.org In the case of NMOR, β-hydroxylation at the C-2 or C-6 position yields N-nitroso-2-hydroxymorpholine. oup.comoup.com
A major urinary metabolite resulting from the β-hydroxylation pathway is N-nitroso(2-hydroxyethyl)glycine (NHEG). nih.govebi.ac.ukresearchgate.net It is believed that NHEG is formed from the further oxidation of N-nitroso-2-hydroxymorpholine. researchgate.net In studies with F344 rats administered NMOR, NHEG accounted for a substantial portion (33%) of the dose excreted in the urine. nih.govebi.ac.uk This indicates that β-hydroxylation is a major metabolic route for NMOR in this species. nih.gov While β-hydroxylation can be a step towards detoxification, the resulting metabolites can still possess biological activity or be shunted into activation pathways. acs.org
Cytochrome P450-Mediated Oxidation
Detoxification and Excretion Pathways
Alongside metabolic activation, detoxification pathways play a crucial role in the biotransformation of N-Nitrosomorpholine. acs.org These pathways convert NMOR and its metabolites into more water-soluble and less toxic compounds that can be readily excreted from the body, primarily via urine. food.gov.uk
One of the key detoxification mechanisms is denitrosation, a process catalyzed by cytochrome P450 enzymes that removes the nitroso group. food.gov.uk This is generally considered a detoxification pathway as it prevents the formation of the reactive alkylating species generated through α-hydroxylation. food.gov.ukacs.org
Further metabolism of hydroxylated intermediates can also lead to detoxification. For instance, the oxidation of aldehyde intermediates, formed from α-hydroxylation, to carboxylic acids results in more readily excretable products. nih.govebi.ac.uk An example is the oxidation of (2-hydroxyethoxy)acetaldehyde to (2-hydroxyethoxy)acetic acid, which has been identified as a urinary metabolite of NMOR in rats, accounting for 16% of the administered dose. nih.govebi.ac.uk
Glucuronide conjugation is another important detoxification route for nitrosamine (B1359907) metabolites. hesiglobal.org This process increases the water solubility of the metabolites, facilitating their elimination.
Metabolites of this compound
| Metabolite Name | Metabolic Pathway | Reference |
| α-hydroxy-N-nitrosomorpholine | α-Hydroxylation | nih.gov |
| (2-hydroxyethoxy)acetaldehyde | α-Hydroxylation | nih.govnih.gov |
| (2-hydroxyethoxy)acetic acid | α-Hydroxylation and subsequent oxidation | nih.govebi.ac.uk |
| N-nitroso-2-hydroxymorpholine (NHMOR) | β-Hydroxylation | oup.comoup.comresearchgate.net |
| N-nitroso(2-hydroxyethyl)glycine (NHEG) | β-Hydroxylation and subsequent oxidation | nih.govebi.ac.ukresearchgate.net |
| N-nitrosodiethanolamine | Reduction/other | nih.govebi.ac.uk |
Urinary Metabolites (e.g., N-nitroso(2-hydroxyethyl)glycine, (2-hydroxyethoxy)acetic acid)
In vivo studies, particularly in rats, have identified several key urinary metabolites of NMOR. The primary pathways of metabolism are α-hydroxylation and β-hydroxylation. ebi.ac.ukaacrjournals.org Following intraperitoneal administration of NMOR to F344 rats, the major metabolites identified in the urine include N-nitroso(2-hydroxyethyl)glycine (NHEG), resulting from β-hydroxylation, and (2-hydroxyethoxy)acetic acid (HEAA), a product of α-hydroxylation. ebi.ac.ukaacrjournals.orgnih.gov
Studies have quantified the excretion of these metabolites, providing insight into the primary metabolic routes. In one study, NHEG accounted for 33% of the administered dose, while HEAA accounted for 16%. ebi.ac.ukaacrjournals.orgnih.gov Other identified urinary metabolites include N-nitrosodiethanolamine (12%) and a small amount of unchanged this compound (1.5%). ebi.ac.ukaacrjournals.orgnih.gov The metabolite N-nitroso(2-hydroxyethyl)glycine is considered a major urinary marker, and sensitive methods have been developed to quantify it as a means of monitoring the in vivo formation of NMOR. aacrjournals.orgresearchgate.netnih.govnih.gov This method is applicable to both rat and human urine. aacrjournals.orgnih.gov
Urinary Metabolites of this compound in F344 Rats
| Metabolite | Metabolic Pathway | Percentage of Dose Excreted in Urine | Reference |
|---|---|---|---|
| N-nitroso(2-hydroxyethyl)glycine | β-Hydroxylation | 33% | ebi.ac.uk, aacrjournals.org, nih.gov |
| (2-hydroxyethoxy)acetic acid | α-Hydroxylation | 16% | ebi.ac.uk, aacrjournals.org, nih.gov |
| N-nitrosodiethanolamine | - | 12% | ebi.ac.uk, aacrjournals.org, nih.gov |
| This compound (Unchanged) | - | 1.5% | ebi.ac.uk, aacrjournals.org, nih.gov |
In Vitro and In Vivo Metabolic Studies
Both in vitro and in vivo models have been employed to elucidate the metabolic fate of this compound.
In vivo studies in Sprague-Dawley and F344 rats have been fundamental in identifying urinary metabolites and understanding tissue-specific metabolism. ebi.ac.ukaacrjournals.orgnih.gov These studies have shown that NMOR is distributed evenly in most tissues and is metabolized not only in the liver but also in other tissues such as the nasal and esophageal mucosa, which correspond to sites of tumor induction. nih.gov The use of isotopically labeled NMOR, such as 3,3,5,5-tetradeutero-N-nitrosomorpholine, has been crucial in demonstrating that α-hydroxylation is a key activation pathway. ebi.ac.ukaacrjournals.orgnih.gov Deuterium substitution at the α-positions led to a significant decrease in the formation of the α-hydroxylation product (2-hydroxyethoxy)acetic acid (from 16% to 3.4%), indicating that this pathway is critical for its biological activity. mdpi.comebi.ac.ukaacrjournals.orgnih.gov
In vitro studies typically utilize subcellular fractions, such as liver microsomes, to investigate the specific enzymatic reactions involved in NMOR metabolism. nih.govnih.gov These experiments have confirmed that liver microsomes have a high capacity to degrade NMOR and have allowed for the identification of initial metabolic products and the enzymes responsible. nih.govnih.gov
Role of Liver Microsomes in Metabolism
The liver is a primary site for the metabolism of NMOR. nih.gov In vitro studies using rat liver microsomes have shown that they convert NMOR into several products. nih.govajol.info The metabolism is dependent on a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system and is mediated by the cytochrome P-450 monooxygenase system. nih.govnih.govnih.gov Inhibition of the metabolism by carbon monoxide and metyrapone (B1676538) further supports the central role of cytochrome P-450 enzymes. nih.gov
The process of α-hydroxylation (at the C-3 or C-5 position) by liver microsomes produces an unstable intermediate, which yields (2-hydroxyethoxy)acetaldehyde. ebi.ac.ukaacrjournals.orgnih.gov Further metabolism of this compound by rat liver microsomes has been shown to yield acetaldehyde, formaldehyde, and glyoxal. nih.gov Another identified microsomal metabolite is N-nitroso-2-hydroxymorpholine, a product of β-hydroxylation. nih.govnih.gov Additionally, liver microsomes from mice and rats can denitrosate NMOR in a reduction process that also appears to involve cytochrome P-450. nih.gov
Metabolites of this compound Produced by Rat Liver Microsomes
| Metabolite | Reference |
|---|---|
| (2-hydroxyethoxy)acetaldehyde | ebi.ac.uk, aacrjournals.org, nih.gov |
| N-nitroso-2-hydroxymorpholine | nih.gov, nih.gov |
| Acetaldehyde | nih.gov |
| Formaldehyde | nih.gov |
| Glyoxal | nih.gov |
Comparative Metabolism Across Species
Studies suggest that the metabolic pathways for N-nitrosamines are qualitatively similar across several species, including rats, mice, hamsters, and humans. nih.govca.govpsu.edudntb.gov.ua Research on various nitrosamines indicates that human liver microsomes are capable of metabolizing these compounds via the same pathways established in rat liver microsomes, although the specific rates of reaction may vary. psu.edu For instance, the denitrosation of NMOR by liver microsomes has been observed in both mice and rats. nih.gov
A comparative study on the urinary metabolites of the structurally similar compound 2,6-Dimethyl-N-nitrosomorpholine (DMNM) in hamsters, rats, and guinea pigs showed a qualitatively similar metabolic profile across these species, further supporting the conservation of metabolic pathways for heterocyclic nitrosamines. ca.gov
Comparative Urinary Metabolites of 2,6-Dimethyl-N-nitrosomorpholine (DMNM)* 24 Hours After Administration
| Chemical | Hamster (% of Dose) | Rat (% of Dose) | Guinea Pig (% of Dose) |
|---|---|---|---|
| DMNM (Parent Compound) | 0.4 | 0.2 | 0.1 |
| HPOP** | 12.0 | 2.0 | 1.0 |
*Data for the related compound DMNM illustrates qualitative similarities in metabolism across species. ca.gov **HPOP: 2-(2-hydroxypropyl)-N-nitrosomorpholine
This cross-species similarity suggests that findings from animal models, particularly rats, regarding the metabolic activation of this compound are relevant for assessing its potential effects in humans. psu.edu
V. Analytical Methodologies for N Nitrosomorpholine
Detection and Quantification Techniques
Following sample preparation and extraction, various analytical techniques are employed for the separation and quantification of N-Nitrosomorpholine. The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Separation is most commonly achieved using gas chromatography (GC). dnacih.com For detection, several types of detectors can be coupled with GC. dnacih.com A highly selective and sensitive detector for nitrosamines is the Thermal Energy Analyzer (TEA). dnacih.comcdc.gov The TEA detector works by pyrolyzing the nitrosamine (B1359907) to release nitric oxide, which is then detected via a chemiluminescent reaction. nih.gov Other detectors that have been used include the Coulson Electrolytic Conductivity Detector, Hall Electrolytic Conductivity Detector, and nitrogen-selective alkali flame ionization detectors. dnacih.com
Gas chromatography is the primary technique for separating NMOR from other components in a sample extract prior to detection. dnacih.com The prepared sample, often after desorption from a solid phase with a solvent mixture like methylene (B1212753) chloride and methanol, is injected into the GC system. dnacih.comosha.gov The separation occurs as the sample travels through a capillary column, with different compounds eluting at different times based on their volatility and interaction with the column's stationary phase.
A variety of GC columns can be used for NMOR analysis, including DB-WAXms and DB-WAXetr columns. researchgate.netmdpi.com The GC oven temperature is programmed to ramp up in a controlled manner to ensure efficient separation of all target analytes. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. acs.orgnih.gov It combines the separation capabilities of GC with the highly specific detection and structural elucidation power of mass spectrometry. nih.gov
After compounds are separated by the GC column, they enter the mass spectrometer's ion source. Different ionization techniques can be used, such as Electron Impact (EI) and Positive Chemical Ionization (PCI). mdpi.comgcms.cz One study found that a high-resolution quadrupole–time-of-flight (QToF) mass analyzer combined with PCI was the most effective system for determining N-nitrosamines, offering low limits of detection. mdpi.com Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode also provide significant improvements in selectivity and sensitivity, which is particularly useful for complex matrices. gcms.cz The use of GC-MS allows for very low detection limits; a headspace GC-MS method for NMOR in a drug substance reported a limit of detection of 0.002 ppm and a limit of quantification of 0.006 ppm. researchgate.net
Table 2: Representative GC-MS Parameters for this compound Analysis
| Parameter | Description / Value | Purpose / Notes |
|---|---|---|
| Separation Column | DB-WAXms, DB-WAXetr, DB-5 | Separates NMOR from other compounds in the sample extract. nih.govresearchgate.netmdpi.com |
| Oven Program | Example: Start at 60-100°C, hold, then ramp at 10-15°C/min to 245-280°C. nih.govmdpi.com | Controlled temperature increase to achieve optimal chromatographic separation. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. nih.govmdpi.com |
| Ionization Mode | Electron Impact (EI), Positive Chemical Ionization (PCI) | Method for creating ions from the analyte molecules for MS detection. PCI can offer enhanced sensitivity for nitrosamines. mdpi.comgcms.cz |
| Mass Analyzer | Quadrupole, Triple Quadrupole (QqQ), Time-of-Flight (ToF), Ion Trap | Sorts ions based on their mass-to-charge ratio. QqQ and QToF offer high selectivity and resolution. mdpi.comgcms.czresearchgate.net |
| Detection Limit | 0.2–1.3 ng/L (in water, GC-QToF-MS) mdpi.comresearchgate.net0.002 ppm (in drug substance, Headspace GC-MS) researchgate.net | Demonstrates the high sensitivity of the GC-MS technique for trace-level analysis. |
Gas Chromatography (GC)
GC with Chemiluminescence Detection (Thermal Energy Analyzer)
Gas chromatography (GC) combined with a Thermal Energy Analyzer (TEA) is a highly specific and sensitive method for the analysis of N-nitroso compounds, including NMOR. nih.govfilab.frchromatographyonline.com The TEA detector operates by pyrolyzing the nitrosamine, which cleaves the N-NO bond and releases a nitric oxide radical. chromatographyonline.comnih.gov This radical then reacts with ozone to produce electronically excited nitrogen dioxide, which emits light in the near-infrared region as it decays. This chemiluminescence is detected by a photomultiplier tube, providing a signal that is highly selective for nitroso-containing molecules. filab.frchromatographyonline.comnih.gov
Liquid Chromatography (LC)
Liquid chromatography (LC) offers a viable alternative to GC for the analysis of N-nitrosamines, particularly for less volatile or thermally labile compounds. rsc.orgresearchgate.net Various LC-based methods have been developed for the determination of NMOR. restek.com
Liquid chromatography has been utilized with both ultraviolet (UV) and Thermal Energy Analyzer (TEA) detection systems for the analysis of this compound. dnacih.com While UV detection can be used, the TEA detector provides superior selectivity and sensitivity for nitrosamines. nih.govdnacih.com The coupling of LC with a TEA detector allows for the specific detection of NMOR after chromatographic separation, similar to the principle used in GC-TEA. dnacih.com
Headspace Gas Chromatography-Mass Spectrometry (GC-HS-MS) for Trace Level Detection
For the determination of trace levels of NMOR, particularly in solid matrices like pharmaceutical drug substances, Headspace Gas Chromatography-Mass Spectrometry (GC-HS-MS) is a highly sensitive and selective method. wjpps.comresearchgate.netnih.gov This technique involves heating the sample in a sealed vial to allow volatile and semi-volatile compounds, such as NMOR, to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system for separation and detection. wjpps.comresearchgate.netnih.gov
The use of mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragments. researchgate.net This method is particularly advantageous as it minimizes matrix effects and reduces the need for complex sample preparation, as the solid matrix is not directly injected into the instrument. wjpps.comresearchgate.netrestek.com A developed GC-HS-MS method for NMOR in a drug substance demonstrated excellent sensitivity, with a limit of detection (LOD) of 0.002 ppm and a limit of quantitation (LOQ) of 0.006 ppm. wjpps.comresearchgate.net
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for their intended purpose. europeanpharmaceuticalreview.comkymos.comnih.gov For the analysis of this compound, method validation is performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). wjpps.comresearchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. europeanpharmaceuticalreview.com
For a GC-HS-MS method developed for trace level NMOR detection in a pharmaceutical substance, the following values were achieved: wjpps.comresearchgate.net
| Parameter | Value (ppm) |
| Limit of Detection (LOD) | 0.002 |
| Limit of Quantitation (LOQ) | 0.006 |
Linearity, Accuracy, and Precision
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the aforementioned GC-HS-MS method, a correlation coefficient of 0.9961 was achieved in the concentration range of 0.015 ppm to 0.045 ppm, indicating excellent linearity. wjpps.comresearchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. In the validation of the GC-HS-MS method, recovery for this compound was found to be between 95.56% and 106.67%. wjpps.comresearchgate.net An older GC-TEA method reported an average recovery of 96.7% from one of the collection tubes. dnacih.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). The GC-HS-MS method demonstrated high precision with a %RSD of less than 5% for precision at the LOQ, repeatability, and intermediate precision. wjpps.comresearchgate.net A GC-TEA method for air analysis reported a pooled coefficient of variation of 0.028 from replicate determinations of analytical standards. dnacih.com
Biomarkers of Exposure and Formation
The assessment of human exposure to this compound (NMOR), a potent carcinogen, relies on the identification and quantification of specific biomarkers. These biomarkers can indicate both exogenous exposure and endogenous formation from precursors like morpholine (B109124). Research has focused on urinary metabolites and the distribution of the compound in tissues, providing valuable insights into its metabolic fate and potential for biological monitoring.
One of the most significant biomarkers for NMOR exposure is its urinary metabolite, N-nitroso(2-hydroxyethyl)glycine (NHEG) . Studies have demonstrated that NHEG is a major metabolite of NMOR, and its detection in urine serves as a reliable indicator of in vivo formation or exposure to the parent compound. dnacih.com A sensitive analytical method has been developed to quantify NHEG in urine, involving its conversion to a methyl ester-trimethylsilyl ether derivative, followed by analysis using gas chromatography with a nitrosamine-specific detector. dnacih.com This methodology has proven effective in both animal and human studies. In rats, this method can quantify the in vivo formation of as little as 0.6 micrograms of NMOR. dnacih.com The detection limit in human urine is approximately 0.5 micrograms of NHEG per 100-ml sample. dnacih.com
The endogenous formation of NMOR from the precursor morpholine and nitrite (B80452) has been extensively studied in animal models. These studies have not only confirmed the in vivo synthesis of NMOR but have also provided quantitative data on its distribution in various tissues, which can serve as biomarkers of formation. In one such study, mice were administered morpholine and exposed to nitrogen dioxide, leading to the formation of NMOR. nih.gov The subsequent analysis revealed the presence of NMOR in various tissues, with the highest concentrations found in the skin. nih.gov
The metabolic activation of NMOR is believed to be a critical step in its carcinogenic activity, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA. While the formation of DNA adducts is a known mechanism of carcinogenicity for many N-nitrosamines, specific quantitative data on NMOR-DNA adducts as routine biomarkers of exposure in humans are not as well-established as urinary metabolites. wikipedia.org However, research in animal models indicates that NMOR is metabolized by cytochrome P-450-dependent enzymes, particularly in the liver and nasal mucosa, leading to localized bioactivation. hesiglobal.org This tissue-specific metabolism is consistent with the sites of tumor induction observed in animal carcinogenicity studies. hesiglobal.org
The following tables present detailed research findings on the quantification of NMOR biomarkers.
Table 1: Quantification of N-nitroso(2-hydroxyethyl)glycine (NHEG) as a Urinary Biomarker for this compound (NMOR) Exposure and Formation
| Analyte | Matrix | Analytical Method | Detection Limit | Research Findings | Reference |
| N-nitroso(2-hydroxyethyl)glycine (NHEG) | Rat Urine | Gas Chromatography-Nitrosamine-Specific Detection | Able to quantify formation from as little as 0.6 µg of NMOR | In rats treated with morpholine and NaNO₂, 0.5% to 12% of the morpholine was nitrosated to form NMOR. The mean daily formation of NMOR in rats fed a diet with 50 ppm morpholine and 1000 ppm NaNO₂ was estimated to be 0.88 ± 0.59 µmol/rat. | dnacih.com |
| N-nitroso(2-hydroxyethyl)glycine (NHEG) | Human Urine | Gas Chromatography-Nitrosamine-Specific Detection | ~0.5 µg per 100-ml urine sample | The method is applicable to human urine for monitoring NMOR exposure. | dnacih.com |
Table 2: Endogenous Formation and Tissue Distribution of this compound (NMOR) in Mice
| Precursors | Animal Model | Tissues Analyzed | Analytical Method | Research Findings | Reference |
| Morpholine and ¹⁵N-nitrogen dioxide (¹⁵NO₂) | Male CD-1 Mice | Whole mice, stomachs, skins with hair, and remains | Gas Chromatography-Mass Spectrometry (GC-MS) | The total amount of NMOR found in an average whole mouse was 3903 ng. The highest concentration of NMOR was in the skin, followed by the stomach. The total quantity of NMOR was highest in the skin (83%), followed by the remains (14.8%), and the stomach (2.2%). | nih.gov |
Vi. Risk Assessment and Regulatory Science of N Nitrosomorpholine
Hazard Identification and Characterization
N-Nitrosomorpholine (NMOR) is identified as a potent carcinogen and mutagen based on extensive animal studies. wikipedia.orgguidechem.com While no information is available on the acute, chronic, reproductive, or carcinogenic effects of NMOR in humans, the compound has demonstrated significant toxicity in animal models. epa.govepa.gov
Oral exposure in animal studies has been shown to induce both benign and malignant tumors in multiple organs, including the liver, lungs, kidneys, and nasal cavity. epa.govinchem.org Specifically, NMOR is carcinogenic in mice, rats, Syrian golden, Chinese, and European hamsters, as well as various species of fish. inchem.org In rats, it has caused tumors of the liver, kidney, and blood vessels, while in mice, it has led to liver and lung tumors. inchem.org The New Jersey Department of Health and Senior Services notes that NMOR should be handled with extreme caution as a carcinogen, as it has been shown to cause liver, kidney, and lung cancer in animals. nj.gov
The mechanism of carcinogenesis is believed to involve DNA damage. wikipedia.org After metabolic activation, likely by P450 enzymes, NMOR can form reactive species that lead to DNA crosslinking. wikipedia.org The compound is also suspected of causing genetic defects.
Acute toxicity from oral exposure is considered moderate to high in rats. epa.govepa.gov Chronic, non-cancer effects observed in animal studies primarily involve liver damage. epa.govnj.gov However, the U.S. Environmental Protection Agency (EPA) has not established a Reference Concentration (RfC) or a Reference Dose (RfD) for this compound. epa.gov
Exposure Assessment Methodologies
Information regarding standardized personal exposure assessment for this compound is limited. epa.govepa.gov The Occupational Safety and Health Administration (OSHA) suggests that evaluating exposure to hazardous substances may involve the collection of personal and area air samples. nj.gov
In a research context, specific methodologies have been developed for biological monitoring to assess in vivo formation of the compound. One such method quantifies N-nitroso(2-hydroxyethyl)glycine, a primary urinary metabolite of NMOR. researchgate.net This technique utilizes gas chromatography with a nitrosamine-specific detector to measure the metabolite's ester derivative, allowing for the quantification of exposure to as little as 0.6 micrograms of this compound in rats. researchgate.net The method has also been adapted for human urine, with a detection limit of approximately 0.5 micrograms of the metabolite per 100-ml sample. researchgate.net
Regulatory Classifications and Guidelines
Various national and international health organizations have classified this compound based on its carcinogenic potential. These classifications guide regulatory actions and establish safety protocols for handling the compound.
The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has evaluated the carcinogenicity of this compound. Based on sufficient evidence of a carcinogenic effect in multiple experimental animal species, IARC has classified this compound in Group 2B , as "possibly carcinogenic to humans". epa.govinchem.orgresearchgate.net This classification indicates that while there is strong evidence of carcinogenicity in animals, data in humans is lacking. inchem.org The IARC evaluation concluded that for practical purposes, NMOR should be regarded as if it were carcinogenic to humans. inchem.org
The U.S. Environmental Protection Agency (EPA) has not formally classified this compound for carcinogenicity. epa.govepa.gov However, the compound is listed on the EPA's Community Right-to-Know list. guidechem.com While the federal agency has no official cancer classification, the California Environmental Protection Agency's (CalEPA) Office of Environmental Health Hazard Assessment (OEHHA) has calculated an oral cancer slope factor of 6.7 (mg/kg/d)⁻¹ and an inhalation unit risk factor of 0.0019 (µg/m³)⁻¹. epa.gov
Regulatory bodies for medicinal products have established acceptable intake limits for nitrosamine (B1359907) impurities, including NMOR, to ensure patient safety.
The European Medicines Agency (EMA) has set an acceptable intake (AI) limit for this compound at 127 ng/day . merieuxnutrisciences.comgmp-compliance.orgusp.org This limit is specified in their "Questions and answers for marketing authorisation holders/applicants" document concerning nitrosamine impurities in human medicinal products. merieuxnutrisciences.com
The U.S. Food and Drug Administration (FDA) has issued guidance for the industry on controlling nitrosamine impurities. fda.gov While the FDA has not published a specific AI limit for NMOR in its most recent tables, the agency's framework allows for the use of data from well-studied nitrosamines. usp.orgfda.gov NMOR is considered a compound with robust carcinogenicity data, and the EMA's limit of 127 ng/day is generally considered acceptable by other regulatory authorities. usp.org The FDA's guidance recommends a risk-based safety assessment to establish AI limits for nitrosamine impurities in drug products. fda.gov
Regulatory Classifications of this compound
| Organization | Classification | Description |
|---|---|---|
| IARC | Group 2B | Possibly carcinogenic to humans epa.govinchem.org |
| NTP | Reasonably Anticipated to be a Human Carcinogen | Based on sufficient evidence of carcinogenicity in experimental animals guidechem.com |
| U.S. EPA | Not Classified | No official carcinogenicity classification by the federal agency epa.govepa.gov |
Acceptable Intake Limits for this compound in Pharmaceuticals
| Agency | Acceptable Intake (AI) Limit |
|---|---|
| EMA | 127 ng/day gmp-compliance.orgusp.org |
| FDA | No specific limit published; AI derived from risk assessment and data from robustly tested nitrosamines is recommended usp.orgfda.gov |
California Office of Environmental Health Hazard Assessment (OEHHA)
The California Office of Environmental Health Hazard Assessment (OEHHA) has classified this compound (NMOR) as a carcinogen. ca.gov Under the Safe Drinking Water and Toxic Enforcement Act of 1986 (Proposition 65), this compound was listed as a chemical known to the state to cause cancer, effective January 1, 1988. ca.govca.gov The basis for this listing was through the "State's Qualified Experts" mechanism. ca.gov
OEHHA has established a No Significant Risk Level (NSRL) for this compound, which is the daily intake level calculated to result in one excess case of cancer in an exposed population of 100,000 over a 70-year lifetime. This level provides guidance for determining when a warning is required for exposure to the chemical. ca.gov
To assess the cancer risk associated with this compound exposure, OEHHA has developed cancer potency information, including an oral slope factor and an inhalation unit risk. These values are used in risk assessments to estimate the likelihood of developing cancer from exposure to specific amounts of the chemical. ca.gov
Below is a summary of the key regulatory values established by OEHHA for this compound:
| Regulatory Value | Value | Unit | Reference |
| No Significant Risk Level (NSRL) | 0.1 | µ g/day | ca.gov |
| Inhalation Unit Risk | 1.9 E-3 | (µ g/cubic meter)⁻¹ | ca.gov |
| Inhalation Slope Factor | 6.7 E+0 | (mg/kg-day)⁻¹ | ca.gov |
| Oral Slope Factor | 6.7 E+0 | (mg/kg-day)⁻¹ | ca.gov |
These values are based on OEHHA's evaluation of scientific evidence and are used to protect the public from the potential carcinogenic effects of this compound. ca.gov
Strategies for Minimizing Exposure and Formation
Inhibition of Nitrosation Reactions (e.g., Ascorbic Acid, S-Allyl Cysteine)
A primary strategy for minimizing the formation of this compound is the inhibition of the nitrosation reaction itself. This involves the use of compounds that can effectively scavenge nitrosating agents before they can react with precursor amines like morpholine (B109124).
Ascorbic Acid (Vitamin C) has been identified as a potent inhibitor of N-nitrosation. nih.govnih.gov It functions by rapidly reacting with nitrite (B80452) and other nitrosating agents, converting them into non-nitrosating species. nih.govnih.gov This mechanism effectively blocks the formation of N-nitroso compounds. dsm-firmenich.com The inhibitory action of ascorbic acid has been demonstrated in various contexts, including bacterially mediated N-nitrosation at neutral pH, which is relevant to endogenous formation in the human body. nih.gov Its effectiveness as a blocking agent has led to its use in various applications, from air sampling methods to prevent artifactual formation of nitrosamines to its potential use in drug formulations to mitigate nitrosamine risk. dsm-firmenich.comosha.gov
While the prompt mentions S-Allyl Cysteine , specific research findings on its direct inhibitory effect on this compound formation were not prominently available in the provided search results. However, the general principle of using antioxidants and sulfur compounds to inhibit nitrosation is an area of ongoing research.
Control in Industrial and Commercial Products
The formation of this compound can occur unintentionally in various industrial and commercial products. ineris.fr For instance, it has been detected in rubber products, where it can form from the vulcanization accelerator 2-(Morpholinothio)benzothiazole. wikipedia.org It has also been a concern in the cosmetics industry and in metalworking fluids. ineris.fr
Strategies to control its formation in these products focus on eliminating or reducing the necessary precursors: a nitrosatable amine (like morpholine or its derivatives) and a nitrosating agent (like nitrite). ineris.fr Key control measures include:
Reduction or elimination of nitrite sources : This can be achieved by using purified water free of nitrates that could be reduced to nitrites during manufacturing processes. ineris.fr
Careful selection of raw materials : Avoiding the use of raw materials and storage containers that may be contaminated with nitrites. ineris.fr
Process control : Modifying manufacturing processes to avoid conditions that favor nitrosation, such as high temperatures and acidic pH.
Use of inhibitors : Incorporating inhibitors like ascorbic acid or alpha-tocopherol (B171835) into product formulations to block the nitrosation reaction. semanticscholar.org
In the context of occupational health, engineering controls such as enclosing operations and using local exhaust ventilation are recommended to minimize worker exposure where this compound may be present. nj.gov Good work practices, such as prompt changing of contaminated clothing and prohibiting eating or smoking in work areas, are also crucial. nj.gov
Mitigation in Water Treatment Systems
This compound has been detected in wastewater effluents and poses a challenge for water treatment systems, particularly in the context of potable water reuse. nih.govresearchgate.net Studies have evaluated the effectiveness of various treatment technologies for its removal.
Research indicates that conventional treatment processes like pre-oxidation (chlorination and ozonation) and biofiltration are largely ineffective at mitigating this compound. nih.govresearchgate.net However, other advanced treatment methods have shown more promise.
The following table summarizes the effectiveness of different water treatment technologies for the removal of this compound:
| Treatment Technology | Effectiveness in Removing this compound | Key Findings | References |
| Granular Activated Carbon (GAC) | Initially effective, but rapid breakthrough occurs. | Can remove NMOR, but the adsorbent capacity is quickly exhausted, requiring frequent regeneration or replacement. | nih.govresearchgate.net |
| Reverse Osmosis (RO) | Highly effective. | Full-scale RO systems have demonstrated consistent and effective removal of NMOR. | nih.govresearchgate.net |
| Ultraviolet (UV) Photolysis | Effective, especially at higher doses. | A UV fluence dose of 325 mJ/cm² was shown to degrade 90% of the NMOR present. The addition of hydrogen peroxide (an advanced oxidation process) did not significantly enhance removal. | nih.govresearchgate.net |
These findings suggest that for effective mitigation of this compound in water treatment, particularly for potable reuse, advanced treatment technologies such as reverse osmosis or UV photolysis are necessary. nih.govresearchgate.net
Vii. Bioremediation and Environmental Fate of N Nitrosomorpholine
Biodegradation Pathways and Mechanisms
The biodegradation of NMOR is a key process influencing its persistence in the environment. Both anaerobic and aerobic pathways involving specific microorganisms and enzymes have been identified.
In anaerobic environments, such as deep pyritic aquifers, N-Nitrosomorpholine can undergo biologically induced reductive degradation. researchgate.net This process has been observed to follow first-order kinetics, indicating that the rate of degradation is proportional to the concentration of NMOR. researchgate.net Studies simulating managed aquifer recharge have demonstrated that this degradation can occur over a wide range of concentrations, from nanogram to microgram per liter levels. researchgate.net
A notable characteristic of this anaerobic biodegradation is the presence of a biological lag time, which has been reported to be less than three months. researchgate.net Following this acclimation period, a steady degradation rate is observed. The half-life of NMOR under these anaerobic conditions has been consistently measured to be between 40 and 45 days. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Degradation Kinetics | First-Order | researchgate.net |
| Half-Life | 40-45 days | researchgate.net |
| Biological Lag Time | <3 months | researchgate.net |
Specific microorganisms have been identified that are capable of degrading N-nitrosamines. The bacterial strain Rhodococcus jostii RHA1 has been shown to biotransform this compound. While the precise enzymatic pathway for NMOR degradation in this strain is not fully elucidated, research on the closely related compound N-nitrosodimethylamine (NDMA) by the same bacterium has shown that an inducible propane monooxygenase is responsible for its degradation. This suggests that a similar monooxygenase enzyme may be involved in the initial steps of NMOR breakdown.
In mammalian systems, the metabolism of NMOR has been observed to be initiated by hydroxylation, a reaction likely catalyzed by a cytochrome P450 enzyme. wikipedia.org This process occurs at the carbon atom alpha to the N-nitroso group, leading to an unstable intermediate that decomposes. wikipedia.org While this occurs in a biological system, it provides insight into the types of enzymatic reactions that can degrade NMOR.
A primary and transient degradation product of this compound is its parent amine, morpholine (B109124). researchgate.net During anaerobic biodegradation, the accumulation of morpholine has been observed, which then decreases over time, suggesting its further degradation by the microbial community. researchgate.net The transformation of NMOR back to morpholine indicates a reductive cleavage of the N-N bond in the nitroso group. In some sewage treatment processes where NMOR is present, it can be formed from morpholine through nitrosation, and conversely, the degradation of NMOR in river environments during the daytime can lead to the production of morpholine. researchgate.net
Mobility and Sorption in Aquatic Environments
The mobility and sorption characteristics of a contaminant determine its transport and distribution in aquatic systems. Studies have shown that this compound exhibits high mobility in aquatic environments. researchgate.net
Sorption studies conducted with aquifer sediments have demonstrated low sorption potential for NMOR, with retardation coefficients ranging from 1.2 to 1.6. researchgate.net The retardation coefficient is a measure of how much slower a contaminant travels compared to the groundwater. A value close to 1 indicates very little retardation due to sorption.
Furthermore, the organic carbon-water partition coefficient (Koc) for NMOR has been estimated to be as low as 22. nih.gov The Koc value is an indicator of the tendency of a chemical to bind to organic matter in soil and sediment. A low Koc value, such as that for NMOR, suggests a weak affinity for sorption and, consequently, a high potential for mobility in soil and aquatic systems. nih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Retardation Coefficient (R) | 1.2 - 1.6 | Indicates high mobility in groundwater | researchgate.net |
| Organic Carbon-Water Partition Coefficient (Koc) | 22 (estimated) | Suggests very high mobility in soil | nih.gov |
Photolysis and Catalytic Degradation
In addition to biodegradation, abiotic degradation processes such as photolysis and catalytic degradation can contribute to the removal of this compound from the environment.
Photolysis: NMOR is susceptible to degradation by sunlight, a process known as photolysis. It is expected to photolyze rapidly in the presence of sunlight. Studies on the UV photodegradation of NMOR have shown that the rate of degradation is influenced by pH, with a decrease in the pseudo-first-order degradation rate constant as the pH increases from 2 to 10. Following UVA irradiation, NMOR has been found to be directly mutagenic without the need for metabolic activation, and this activity remains relatively stable. researchgate.net
Catalytic Degradation: The photocatalytic degradation of this compound has been demonstrated using nanocatalysts. In one study, the use of nano anatase TiO2-ZnO and silicon-doped TiO2-ZnO (Si-TiO2-ZnO) was investigated. niscpr.res.in The Si-doped catalyst exhibited enhanced photocatalytic activity, achieving a degradation efficiency of 96% under optimal conditions, which included sonication in the presence of sunlight. niscpr.res.in This highlights the potential for advanced oxidation processes in the treatment of water contaminated with NMOR.
Viii. Future Research Directions in N Nitrosomorpholine Studies
Elucidation of Carcinogenic Mechanisms at a Molecular Level
While it is known that NMOR is a potent carcinogen, the precise molecular events that lead from exposure to tumorigenesis are not entirely understood in humans. wikipedia.org Future research must focus on the intricate details of its metabolic activation and subsequent interaction with cellular macromolecules.
The metabolic activation of NMOR is a critical initiating step in its carcinogenic activity. It is understood that this process is mediated by cytochrome P450 (CYP) enzymes, which hydroxylate the NMOR molecule at the alpha-position to the N-nitroso group. wikipedia.orgnih.gov This enzymatic reaction transforms NMOR into an unstable intermediate. wikipedia.orgnih.gov However, the specific human CYP isozymes responsible for this activation and their polymorphic variants need to be identified to understand inter-individual differences in susceptibility.
Following α-hydroxylation, the intermediate compound is believed to decompose, forming a reactive diazonium-containing aldehyde capable of crosslinking DNA. wikipedia.org This interaction with DNA is a central event in chemical carcinogenesis. The formation of DNA adducts, if not properly repaired by cellular mechanisms, can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes. A crucial area for future studies is the precise identification and quantification of the specific DNA adducts formed by NMOR metabolites. Understanding the persistence of these adducts in different tissues and the efficiency of their repair will provide valuable insights into the organ-specific carcinogenicity observed in animal studies, where tumors are often found in the liver, kidneys, and lungs. epa.govnj.gov
Furthermore, research has shown that NMOR can exhibit genotoxicity. For instance, studies have demonstrated that NMOR, following UVA irradiation, becomes directly mutagenic without metabolic activation and can cause the formation of micronuclei in cells. nih.gov Investigating these alternative pathways of genotoxicity, including the role of reactive oxygen species, will contribute to a more complete model of NMOR's carcinogenic mechanisms. wikipedia.org
Development of More Sensitive and Specific Analytical Methods
The ability to detect and accurately quantify trace levels of NMOR in various complex matrices—including environmental samples, food products, and biological tissues—is fundamental for exposure assessment and regulatory enforcement. While current methods exist, future research should aim to enhance their sensitivity, specificity, and accessibility.
Historically, the analysis of N-nitrosamines has relied on techniques such as gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA), which is highly selective for nitroso compounds. dnacih.com Other established methods include GC with a Nitrogen Chemiluminescence Detector (NCD). nih.gov More recent advancements have focused on liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity and can be applied to a wide range of N-nitrosamines. semanticscholar.org
Future development should focus on pushing the limits of detection to lower concentrations, particularly in complex matrices like food and biological fluids. This will allow for more accurate risk assessments, especially for low-level chronic exposures. Research could explore novel sample preparation and extraction techniques to improve recovery and minimize matrix interference. The development of portable and rapid screening methods would also be highly valuable for on-site monitoring in industrial settings or for widespread environmental surveillance.
Below is an interactive table summarizing some of the current and developing analytical methods for NMOR detection.
| Analytical Technique | Common Detector/Method | Typical Matrix | Detection Limit | Reference |
| Gas Chromatography (GC) | Thermal Energy Analyzer (TEA) | Air | 0.4 µg/m³ | dnacih.com |
| Gas Chromatography (GC) | Nitrogen Chemiluminescence Detector (NCD) | Water | 0.25 µg/L | nih.gov |
| Liquid Chromatography (LC) | High-Resolution Mass Spectrometry (HRMS) | Water | 0.4 to 12 ng/L | nih.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Pharmaceutical Products | Not Specified | semanticscholar.org |
| This table is for illustrative purposes and detection limits can vary based on the specific instrumentation and sample matrix. |
Advanced Bioremediation Strategies
The presence of NMOR in wastewater and potentially in soil and water systems necessitates the development of effective remediation technologies. researchgate.netresearchgate.net Bioremediation, which utilizes biological organisms to degrade or detoxify pollutants, presents a promising and environmentally sustainable approach. Future research in this area should focus on identifying and optimizing microbial and enzymatic processes for the specific degradation of NMOR.
While biofiltration has been shown to be ineffective at mitigating NMOR in potable reuse systems, other biological avenues remain unexplored. researchgate.netnih.gov Studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have identified specific bacterial strains, like Rhodococcus ruber, that can cometabolically degrade the compound. nih.gov A key research direction is to screen for and isolate microorganisms from contaminated environments that possess the metabolic capability to break down the stable morpholine (B109124) ring structure of NMOR. Research has also shown that a wide variety of intestinal bacteria can degrade nitrosamines, suggesting that a diverse range of microbial enzymes for this purpose exists in nature. nih.gov
Once potent microbial candidates are identified, research can delve into the specific enzymatic pathways involved. Understanding the enzymes and genes responsible for NMOR degradation would open the door to genetic engineering approaches to enhance their efficiency and stability. This could lead to the development of bioreactors containing specialized microorganisms or immobilized enzymes for treating industrial effluents or contaminated water sources.
Another area of potential research is phytoremediation—the use of plants to remove pollutants from the environment. Investigating the capacity of certain plant species to absorb and metabolize NMOR could offer a low-cost, passive solution for cleaning up contaminated soil and water.
While physical-chemical methods like UV treatment and reverse osmosis have shown efficacy in removing NMOR, they can be energy-intensive and costly. researchgate.netnih.gov Advanced bioremediation strategies could provide a more sustainable long-term solution.
Epidemiological Studies in Exposed Human Populations
The classification of NMOR as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) is primarily based on sufficient evidence from animal studies, as there is currently inadequate evidence of its carcinogenicity in humans. epa.gov A critical direction for future research is to conduct well-designed epidemiological studies to investigate the potential association between NMOR exposure and cancer risk in human populations.
Occupational cohorts, particularly in the rubber industry, represent a key population for such studies. Workers in this industry can be exposed to significantly higher levels of N-nitrosamines, including NMOR, compared to the general population. wikipedia.orgnih.gov One analysis of a German cohort of rubber workers suggested that exposure to a combination of N-nitrosodimethylamine and NMOR was associated with an excess risk of mortality from cancers of the pharynx and esophagus. inspq.qc.cainspq.qc.ca Future prospective cohort studies should be designed to include detailed exposure assessments, using both historical records and contemporary biomonitoring, to establish a clearer dose-response relationship. These studies must also carefully control for confounding factors such as smoking and alcohol consumption.
Investigating dietary exposure is another important avenue. Although challenging, studies similar to the European Prospective Investigation into Cancer and Nutrition (EPIC), which has explored the links between dietary N-nitroso compounds (like NDMA) and cancers of the gastrointestinal tract, could provide a model. researchgate.netthehealthsciencesacademy.orgnih.gov Such studies would require the development of comprehensive databases of NMOR content in various foods and beverages to accurately estimate dietary intake.
The main challenge in conducting these epidemiological studies is accurately quantifying exposure, as humans are typically exposed to a complex mixture of nitrosamines and other carcinogens. nih.gov The development of sensitive biomarkers of NMOR exposure or effect could significantly enhance the power and precision of future epidemiological research, ultimately providing the data needed to clarify the human cancer risk associated with this compound.
Q & A
Q. What are the primary safety protocols for handling N-Nitrosomorpholine in laboratory settings?
NMOR is a confirmed animal carcinogen and suspected human carcinogen, necessitating strict safety measures:
- Use HEPA-filtered ventilation during experiments to minimize airborne exposure .
- Implement emergency showers and eyewash stations in immediate work areas to address skin/eye contact .
- Store NMOR in light-resistant, airtight containers at +4°C to prevent degradation and unintended reactions .
- Avoid spark-generating equipment and oxidizers (e.g., peroxides, chlorates) due to incompatibility .
Q. How is NMOR classified in toxicological studies, and what are its key carcinogenic endpoints?
NMOR is classified as a Group 2B carcinogen (IARC) and induces liver, kidney, and lung tumors in rodents. Key mechanisms include:
- DNA alkylation via metabolic activation (e.g., α-hydroxylation) forming reactive intermediates .
- Mutagenic potential demonstrated in Ames tests and liver foci bioassays .
- Chronic exposure thresholds as low as 0.6 ppbv (HTFOEL) have been proposed based on extrapolated animal data .
Advanced Research Questions
Q. What experimental models are optimal for studying NMOR-induced hepatocarcinogenesis?
The Rat Liver Foci Bioassay is widely used:
- Administer NMOR via drinking water (e.g., 10–50 mg/L) to Sprague-Dawley rats for 7–12 weeks to induce enzyme-altered foci (FAHs) .
- Quantify foci using stereological analysis to measure initiation rates and growth kinetics .
- Co-administration with chemopreventive agents (e.g., amiloride) can modulate tumorigenesis for mechanistic studies .
Q. How do deuterium isotope effects clarify NMOR's metabolic activation pathways?
Studies using 3,3,5,5-tetradeutero-NMOR reveal:
- Reduced α-hydroxylation (C-3/C-5 positions) decreases carcinogenicity, confirming this pathway as the primary activation route .
- β-hydroxylation (C-2/C-6 positions) produces urinary metabolites like N-nitroso(2-hydroxyethyl)glycine, indicating alternative detoxification pathways .
- Isotopic labeling combined with LC-MS/MS enables precise tracking of metabolite distribution .
Q. What methodological approaches resolve contradictions in NMOR's nitrosation inhibition studies?
Conflicting data on dietary inhibitors require:
- In vivo dose-response assays : Syringol (2,6-dimethoxyphenol) reduces NMOR formation by 89% in rat gastric models, while phenol shows no effect .
- Mechanistic studies : Sulfur compounds in garlic (e.g., S-allyl cysteine) block NMOR-DNA adducts via dual inhibition of nitrosation and metabolic activation .
- Comparative metabolomics : Use GC-MS/MS to quantify NMOR and its intermediates in controlled feeding trials .
Q. How can analytical methods mitigate NMOR contamination in environmental and pharmaceutical contexts?
- QuEChERS-GC-MS/MS : Achieves LODs of 3.63 µg/kg for NMOR in food matrices (e.g., fruits) by derivatizing morpholine precursors .
- UV-Advanced Oxidation : Degrades 90% of NMOR in water at 325 mJ/cm² fluence, though reverse osmosis (RO) remains more effective for potable reuse systems .
- HPLC-UV : Monitor NMOR in pharmaceuticals (e.g., N-methylmorpholine N-oxide) at 230–240 nm with ≥30-minute run times to ensure resolution from impurities .
Data Contradictions and Mitigation Strategies
Q. Why do discrepancies exist in NMOR's carcinogenic potency across species and studies?
- Metabolic variability : Rodent liver microsomes exhibit higher α-hydroxylation rates than primates, complicating human risk extrapolation .
- Dose-delivery methods : Gavage administration increases gastric NMOR formation sixfold compared to dietary exposure, skewing toxicity profiles .
- Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to standardize interspecies comparisons .
Q. How does NMOR's environmental persistence challenge wastewater treatment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
